molecular formula C11H21NO B13173991 1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol

Cat. No.: B13173991
M. Wt: 183.29 g/mol
InChI Key: PMZRHEPIRRJBBD-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C10H19NO It is characterized by the presence of a cyclopropyl group attached to an aminomethyl group, which is further connected to a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol typically involves the reaction of cyclopropylmethylamine with 4-methylcyclohexanone. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group to an alcohol. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of secondary or tertiary alcohols

    Substitution: Formation of various substituted cyclohexanol derivatives

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • 4-(Aminomethyl)cyclohexanol
  • Cyclopropylmethylamine

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol is unique due to the combination of its cyclopropyl and cyclohexanol structures This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c1-9-2-4-11(13,5-3-9)10(8-12)6-7-10/h9,13H,2-8,12H2,1H3

InChI Key

PMZRHEPIRRJBBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2(CC2)CN)O

Origin of Product

United States

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